REACTION_CXSMILES
|
[C:1]([NH:5][S:6]([CH:9]1[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C[O:15][CH2:14]C1.C([Li])CCC.CN(C)C=O>CCOC(C)=O>[C:1]([NH:5][S:6]([C:9]1([CH:14]=[O:15])[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1CC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
46.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13.1 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
hexanes
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at −78° C. for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round-bottom flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature temperature
|
Type
|
STIRRING
|
Details
|
with stirring for 30 mins
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring for 17 h
|
Duration
|
17 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting yellow residue was dissolved in EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
was washed with aq. 1N HCl (150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with sat. aq. NaCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
and filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow viscous oil which
|
Type
|
WAIT
|
Details
|
and the resulting solution was then stored at −78° C. for 2 h upon which crystals
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The crystals were collected via filtration
|
Type
|
WASH
|
Details
|
were washed with cold hexanes
|
Type
|
CUSTOM
|
Details
|
and residual solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1(CC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.89 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |